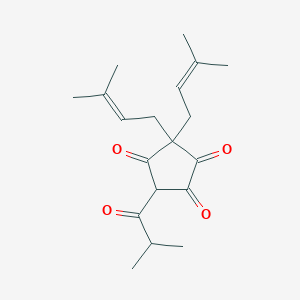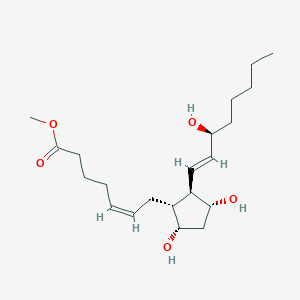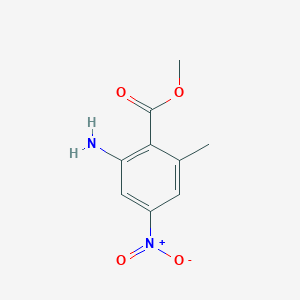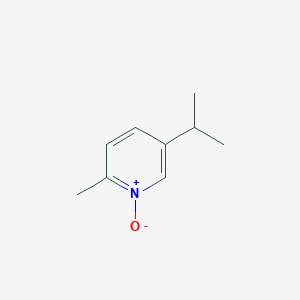
5-Isopropyl-2-methylpyridine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methylpyridine1-oxide: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is known for its unique structure, which includes an oxidized pyridinium ring substituted with isopropyl and methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methylpyridine1-oxide typically involves the oxidation of the corresponding pyridine derivative. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: It can be reduced back to its corresponding pyridine derivative using reducing agents such as sodium borohydride.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 5-Isopropyl-2-methylpyridine1-oxide is used as a reagent in organic synthesis, particularly in the formation of complex pyridinium salts and other nitrogen-containing heterocycles.
Biology: In biological research, this compound is used to study the effects of oxidized pyridinium compounds on cellular processes and enzyme activities.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials .
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2-methylpyridine1-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxidized pyridinium ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activities and signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
2-Methyl-1-oxidopyridin-1-ium: Lacks the isopropyl group, leading to different chemical and biological properties.
5-Isopropyl-1-oxidopyridin-1-ium: Lacks the methyl group, affecting its reactivity and applications.
2,5-Dimethyl-1-oxidopyridin-1-ium: Contains two methyl groups, resulting in distinct chemical behavior.
Uniqueness: 5-Isopropyl-2-methylpyridine1-oxide is unique due to the presence of both isopropyl and methyl groups on the oxidized pyridinium ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
134923-06-1 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Clave InChI |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
SMILES canónico |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Sinónimos |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


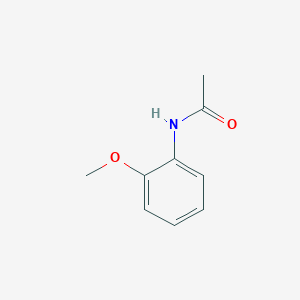

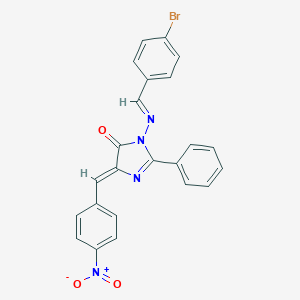
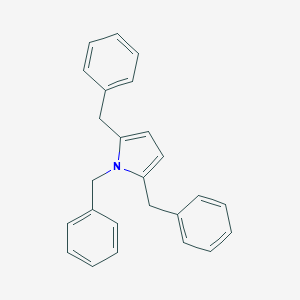



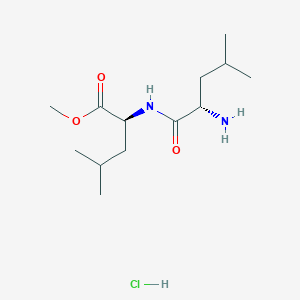
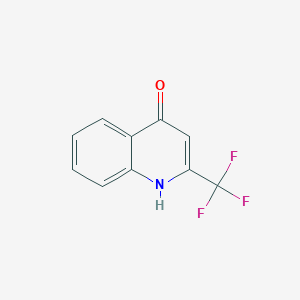
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
